Bis(2,4-dimethylphenyl)amine Bis(2,4-dimethylphenyl)amine
Brand Name: Vulcanchem
CAS No.: 19616-28-5
VCID: VC21275706
InChI: InChI=1S/C16H19N/c1-11-5-7-15(13(3)9-11)17-16-8-6-12(2)10-14(16)4/h5-10,17H,1-4H3
SMILES: CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)C)C
Molecular Formula: C16H19N
Molecular Weight: 225.33 g/mol

Bis(2,4-dimethylphenyl)amine

CAS No.: 19616-28-5

Cat. No.: VC21275706

Molecular Formula: C16H19N

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

Bis(2,4-dimethylphenyl)amine - 19616-28-5

Specification

CAS No. 19616-28-5
Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
IUPAC Name N-(2,4-dimethylphenyl)-2,4-dimethylaniline
Standard InChI InChI=1S/C16H19N/c1-11-5-7-15(13(3)9-11)17-16-8-6-12(2)10-14(16)4/h5-10,17H,1-4H3
Standard InChI Key MAINCNYZMOMWRA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)C)C
Canonical SMILES CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)C)C

Introduction

Chemical Structure and Properties

Bis(2,4-dimethylphenyl)amine is characterized by its distinct molecular structure consisting of two 2,4-dimethylphenyl groups attached to a single nitrogen atom. The molecular formula of this compound is C16H19N, classifying it as a derivative of aniline. The compound features methyl groups at the 2 and 4 positions of each phenyl ring, which significantly influences its chemical reactivity and physical properties.

The specific positioning of the methyl groups on the phenyl rings creates unique steric and electronic properties that distinguish this compound from other structural analogs. These structural characteristics contribute to its stability and reactivity patterns, making it valuable for various chemical applications.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of Bis(2,4-dimethylphenyl)amine typically involves a reaction between 2,4-dimethylaniline and 2,4-dimethylbromobenzene. This reaction requires specific conditions, including:

  • A base catalyst such as sodium tert-butoxide

  • A palladium catalyst, commonly Pd2(dba)3

  • Anhydrous toluene as the reaction medium

  • Reflux conditions maintained for approximately 10 hours

The final product is generally isolated and purified using column chromatography to ensure high purity levels suitable for analytical or pharmaceutical applications.

Industrial Production

In industrial settings, the synthesis of Bis(2,4-dimethylphenyl)amine follows similar principles as laboratory methods but employs scaled-up processes. These industrial methods incorporate:

  • Optimized reaction conditions for higher yields

  • Continuous flow reactors for enhanced efficiency

  • Automated systems for precise control of reaction parameters

  • Specialized purification techniques for large-scale production

Chemical Reactivity

Types of Reactions

Bis(2,4-dimethylphenyl)amine demonstrates diverse chemical reactivity, participating in several reaction types:

Oxidation Reactions: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives, which serve as important intermediates in further synthetic pathways.

Reduction Processes: Various reducing agents can transform the compound into secondary or tertiary amines, expanding its utility in organic synthesis.

Electrophilic Aromatic Substitution: The electron-donating methyl groups enhance reactivity toward electrophilic substitution reactions, particularly at specific positions on the aromatic rings.

Common Reagents and Reaction Conditions

The chemical transformations of Bis(2,4-dimethylphenyl)amine typically employ specific reagents under controlled conditions:

Reaction TypeCommon ReagentsTypical ConditionsExpected Products
OxidationPotassium permanganate, Chromium trioxideAcidic or basic mediumNitroso or nitro compounds
ReductionLithium aluminum hydride, Hydrogen gas/PdAnhydrous conditionsSecondary/tertiary amines
SubstitutionHalogens, Nitrating agentsControlled temperatureHalogenated/nitrated derivatives

These reactions demonstrate the versatility of Bis(2,4-dimethylphenyl)amine as a building block in synthetic chemistry.

Scientific Research Applications

Chemistry Applications

In the field of chemistry, Bis(2,4-dimethylphenyl)amine serves as a valuable intermediate in the synthesis of various organic compounds. Its structural features make it particularly useful in:

  • Polymer synthesis

  • Development of novel dyes

  • Creation of specialty organic compounds with tailored properties

The electron-donating character of the methyl groups positioned on the phenyl rings contributes to its utility in these applications.

Biological Research

Bis(2,4-dimethylphenyl)amine has found significant applications in biological research, particularly as:

  • A building block for synthesizing biologically active molecules

  • A compound for studying enzyme inhibition mechanisms

  • A precursor for developing receptor ligands in pharmacological studies

Pharmaceutical Development

The pharmaceutical industry has explored the potential of Bis(2,4-dimethylphenyl)amine in drug development. The compound contributes to:

  • The synthesis of pharmaceutical intermediates

  • The development of drugs targeting specific biological pathways

  • Structure-activity relationship studies for novel therapeutic agents

Industrial Applications

In industrial contexts, Bis(2,4-dimethylphenyl)amine serves multiple purposes:

  • Production of specialty chemicals

  • Development of additives for food products

  • Creation of cosmetic ingredients

  • Manufacturing of materials with enhanced thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of Bis(2,4-dimethylphenyl)amine is fundamentally linked to its electronic properties. The electron-donating methyl groups on the phenyl rings enhance the nucleophilicity of the nitrogen atom, allowing it to participate effectively in various reactions.

This compound can function as an electron donor in chemical reactions, facilitating:

  • Nucleophilic substitution reactions

  • Electrophilic addition processes

  • Coordination with metal centers in catalytic systems

The specific molecular targets and pathways affected by Bis(2,4-dimethylphenyl)amine depend largely on the particular application context and the structural modifications introduced to the base compound.

Comparative Analysis with Similar Compounds

Understanding the unique properties of Bis(2,4-dimethylphenyl)amine requires comparison with structurally related compounds:

CompoundStructural DifferencesImpact on ReactivityMajor Applications
Bis(2,4-dimethylphenyl)amineMethyl groups at 2,4 positionsBalanced steric and electronic effectsPharmaceutical intermediates, chemical synthesis
Bis(2,6-dimethylphenyl)amineMethyl groups at 2,6 positionsEnhanced steric hindrance around nitrogenSpecialized catalysts, thermally stable materials
Bis(3,4-dimethylphenyl)amineMethyl groups at 3,4 positionsDifferent electronic distributionAntimicrobial applications, specialty chemicals

The positioning of methyl groups in Bis(2,4-dimethylphenyl)amine creates a distinct reactivity profile that differentiates it from these structural analogs. This positional variation affects both steric hindrance and electronic distribution across the molecule, resulting in unique chemical behavior.

Research Implications and Future Directions

Current research suggests several promising directions for future investigation of Bis(2,4-dimethylphenyl)amine:

Materials Science Applications

The thermal stability and resistance to degradation exhibited by materials containing Bis(2,4-dimethylphenyl)amine suggest potential applications in:

  • High-performance polymers

  • Specialty coatings

  • Advanced composite materials

  • Electronic components requiring thermal resistance

Catalytic Applications

The electronic properties of Bis(2,4-dimethylphenyl)amine may be exploited in the development of novel catalytic systems, particularly those involving:

  • Metal-organic frameworks

  • Homogeneous catalysis

  • Asymmetric synthesis reactions

  • Green chemistry applications

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